molecular formula C14H12N4 B11788020 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine CAS No. 148611-85-2

4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Cat. No.: B11788020
CAS No.: 148611-85-2
M. Wt: 236.27 g/mol
InChI Key: TZULHGSEODUKME-UHFFFAOYSA-N
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Description

4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with phenyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method involves the reaction of 3-pyridinecarboxaldehyde with phenylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridinyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products:

Scientific Research Applications

4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Phenyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
  • 4-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
  • 4-(4-Methoxyphenyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Comparison: 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold for drug development .

Properties

CAS No.

148611-85-2

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

4-phenyl-5-pyridin-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C14H12N4/c15-14-12(10-5-2-1-3-6-10)13(17-18-14)11-7-4-8-16-9-11/h1-9H,(H3,15,17,18)

InChI Key

TZULHGSEODUKME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2N)C3=CN=CC=C3

Origin of Product

United States

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